molecular formula C8H13F2NO B3003842 2-(3,3-Difluorocyclobutyl)morpholine CAS No. 2229138-09-2

2-(3,3-Difluorocyclobutyl)morpholine

Cat. No.: B3003842
CAS No.: 2229138-09-2
M. Wt: 177.195
InChI Key: RVHMHSKQYXRCQK-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted with a 3,3-difluorocyclobutyl group at the 2-position. The difluorocyclobutyl moiety introduces steric and electronic effects, such as increased ring strain and enhanced lipophilicity due to fluorine substitution.

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO/c9-8(10)3-6(4-8)7-5-11-1-2-12-7/h6-7,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHMHSKQYXRCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)morpholine typically involves the reaction of morpholine with a difluorocyclobutyl-containing precursor. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking a difluorocyclobutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the difluorocyclobutyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)morpholine involves its interaction with molecular targets in biological systems. The difluorocyclobutyl group may enhance the compound’s ability to penetrate cell membranes, while the morpholine ring can interact with specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features :

  • Molecular Formula: Estimated as C₈H₁₃F₂NO (calculated based on structural analysis).
  • Key Functional Groups : Morpholine ring (oxygen and nitrogen heteroatoms), difluorocyclobutyl substituent.
  • Potential Applications: Pharmaceutical intermediates, ligands for biological targets, and building blocks for agrochemicals.

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Fluorinated Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
2-(3,3-Difluorocyclobutyl)morpholine C₈H₁₃F₂NO ~177 (estimated) Combines morpholine’s hydrogen-bonding capacity with difluorocyclobutyl’s lipophilicity.
3-(2,2,2-Trifluoroethyl)morpholine C₆H₁₀F₃NO 173.15 Trifluoroethyl group enhances electronegativity and metabolic stability.
4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine C₁₂H₁₅FNO₂ 240.25 Aromatic substituent enables π-π stacking interactions in drug design.
3-(3-Bromophenyl)morpholine C₁₀H₁₂BrNO 242.12 Bromine facilitates cross-coupling reactions for further derivatization.

Key Differences :

  • Electronic Effects : The difluorocyclobutyl group in the target compound offers a balance of steric bulk and moderate electron-withdrawing effects, whereas trifluoroethyl (in ) provides stronger electronegativity.
  • Applications : Bromophenyl derivatives (e.g., ) are preferred for synthetic versatility, while fluorinated analogs (e.g., ) are optimized for target binding in drug discovery.

Cyclobutyl-Substituted Non-Morpholine Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
2-(3,3-Difluorocyclobutyl)pyrrolidine hydrochloride C₈H₁₄ClF₂N 197.7 Pyrrolidine ring (no oxygen) reduces polarity; hydrochloride salt improves solubility.
2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₀H₁₇BF₂O₂ 218.05 Boronic ester functional group enables Suzuki-Miyaura cross-coupling reactions.
2-(3,3-Difluorocyclobutyl)ethanol C₆H₁₀F₂O 136.14 Simple alcohol derivative; used as a building block in organic synthesis.
(3,3-Difluorocyclobutyl)methanol C₅H₈F₂O 122.11 Smaller molecular size; applications in polymer and material science.

Key Differences :

  • Ring Heteroatoms : Pyrrolidine () lacks oxygen, reducing hydrogen-bonding capacity compared to morpholine derivatives.
  • Functional Groups : Boronic esters () are specialized for coupling reactions, while alcohols () prioritize reactivity in esterification or oxidation.

Amino Acid and Peptide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
(2S)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid C₁₁H₁₇F₂NO₄ 265.25 Chiral center (S-configuration) and Boc protection enable peptide synthesis.

Comparison :

    Biological Activity

    2-(3,3-Difluorocyclobutyl)morpholine is a chemical compound with the molecular formula C8H13F2NO. It features a morpholine ring linked to a difluorocyclobutyl group, which contributes to its unique physicochemical properties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The difluorocyclobutyl moiety enhances its ability to penetrate cellular membranes, while the morpholine ring may interact with specific receptors or enzymes, modulating their activity. The precise pathways and targets are context-dependent and require further investigation to elucidate fully.

    Antimicrobial Properties

    Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's unique structure may facilitate interactions with bacterial membranes or metabolic pathways, leading to its inhibitory effects.

    Antiviral Activity

    Preliminary studies have also explored the antiviral potential of this compound. Its structural characteristics may allow it to inhibit viral replication or entry into host cells. However, comprehensive studies are necessary to confirm these activities and understand the underlying mechanisms involved.

    Comparative Analysis with Similar Compounds

    A comparative analysis highlights the distinctiveness of this compound relative to similar compounds:

    Compound NameBiological ActivityUnique Features
    3-(3,3-Difluorocyclobutyl)morpholineAntimicrobialSimilar morpholine structure
    2-(3,3-Difluorocyclobutyl)pyrrolidineAntiviralPyrrolidine ring may alter activity
    2-(3,3-Difluorocyclobutyl)piperidineNeuroprotectivePiperidine ring provides different properties

    These comparisons suggest that while there are similarities among these compounds, the specific arrangement of functional groups in this compound contributes to its unique biological profile.

    Safety and Toxicity

    Safety assessments indicate that this compound should be handled with care due to its potential hazards. The compound is classified with hazard statements indicating skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Ongoing toxicological studies are essential to fully understand the safety profile of this compound.

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